![molecular formula C7H5FN2O2S B2367295 Imidazo[1,5-a]pyridine-3-sulfonyl fluoride CAS No. 1936147-32-8](/img/structure/B2367295.png)

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

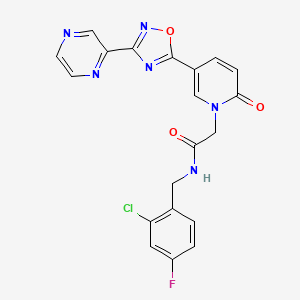

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1936147-32-8 . It has a molecular weight of 200.19 . This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for this compound is1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H . The InChI key is YVANUFYYLMJYNP-UHFFFAOYSA-N . Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.19 .Scientific Research Applications

Photophysical Investigation in Liposome Models

Imidazo[1,5-a]pyridine compounds, including imidazo[1,5-a]pyridine-3-sulfonyl fluoride, have demonstrated potential as emissive compounds in various fields like optoelectronics, coordination chemistry, sensors, and chemical biology. A study by Renno et al. (2022) on imidazo[1,5-a]pyridine-based fluorophores revealed their suitability as cell membrane probes. These compounds show promise in studying membrane dynamics, hydration, and fluidity, which are vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Nitration in Synthetic Chemistry

The nitration of imidazo[1,5-a]pyridines, as described by Glover and Peck (1980), highlights its chemical reactivity. This process, typically involving nitric acid and sulphuric acid, allows for nitration at specific positions of the imidazo[1,5-a]pyridine structure, opening avenues for further chemical transformations and applications in synthesis (Glover & Peck, 1980).

Fluorescence Switching and pH Sensing

Hutt et al. (2012) identified imidazo[1,5-a]pyridinium ions, which are closely related to this compound, as highly emissive and water-soluble fluorophores. These compounds exhibit fluorescence switching, making them suitable as pH sensors with dual emission pathways. The study underscores the impact of structural modifications on their emission properties, highlighting their potential in sensing applications (Hutt et al., 2012).

Versatile Architecture for Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine framework has been identified as a versatile platform for generating stable N-heterocyclic carbenes. Alcarazo et al. (2005) synthesized and characterized rhodium mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes, demonstrating the scaffold's potential in creating novel carbene types (Alcarazo et al., 2005).

Synthesis of Imidazo[1,5-a]pyridines for Therapeutic Agents

Imidazo[1,2-a]pyridines, structurally similar to this compound, have been investigated for their potential in medicinal chemistry. Deep et al. (2016) outlined the various applications of this scaffold in creating compounds with activities like anticancer, antimycobacterial, and antiviral. These findings suggest the potential of imidazo[1,5-a]pyridine derivatives in developing new therapeutic agents (Deep et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a complex compound with a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

Compounds with the imidazo[1,5-a]pyridine scaffold are known for their unique chemical structure and versatility, optical behaviors, and biological properties .

Biochemical Pathways

It’s worth noting that imidazo[1,5-a]pyridine-based compounds have been used as cell membrane probes, which could indicate their involvement in cellular signaling pathways .

Result of Action

Imidazo[1,5-a]pyridine-based compounds have shown remarkable photophysical properties, making them suitable candidates as cell membrane probes .

Action Environment

It’s worth noting that the photophysical features of imidazo[1,5-a]pyridine-based compounds have been investigated in several organic solvents .

Biochemical Analysis

Biochemical Properties

Imidazopyridine derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They have been shown to influence many cellular pathways necessary for the proper functioning of cells .

Cellular Effects

Imidazopyridine derivatives have been reported to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazopyridine derivatives have been used as fluorescent probes in liposome models, showing successful intercalation in the lipid bilayer .

Metabolic Pathways

Imidazopyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Transport and Distribution

Imidazopyridine derivatives have been shown to be suitable candidates as cell membrane probes due to their compact shape and remarkable photophysical properties .

Subcellular Localization

Imidazopyridine derivatives have been used as fluorescent probes in liposome models, showing successful intercalation in the lipid bilayer .

Properties

IUPAC Name |

imidazo[1,5-a]pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVANUFYYLMJYNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)

![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)